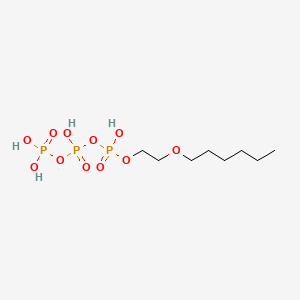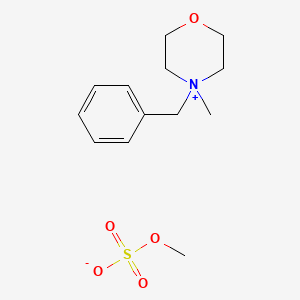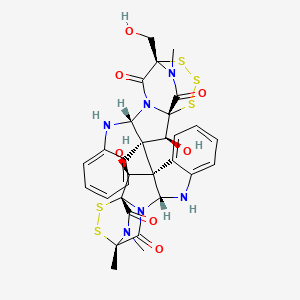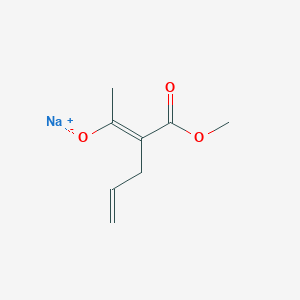
Einecs 235-034-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 235-034-7, also known as mercurous oxide, is a chemical compound with the molecular formula Hg₂O. It is a black or dark brown solid that is known for its unique properties and applications in various fields. Mercurous oxide is an important compound in the study of mercury chemistry and has been used historically in various applications.
Méthodes De Préparation
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: This involves the reaction of mercury with oxygen at elevated temperatures. The reaction is as follows[ 2Hg + O₂ \rightarrow Hg₂O ]
Precipitation Method: Mercurous oxide can also be prepared by reacting mercurous nitrate with a base such as sodium hydroxide. The reaction is[ 2HgNO₃ + 2NaOH \rightarrow Hg₂O + 2NaNO₃ + H₂O ]
Electrochemical Method: In this method, mercurous oxide is produced by the electrolysis of a mercury salt solution.
Analyse Des Réactions Chimiques
Mercurous oxide undergoes various chemical reactions, including:
Decomposition: Upon heating, mercurous oxide decomposes into mercury and oxygen[ 2Hg₂O \rightarrow 4Hg + O₂ ]
Reaction with Acids: Mercurous oxide reacts with acids to form mercurous salts and water. For example, with hydrochloric acid[ Hg₂O + 2HCl \rightarrow 2HgCl + H₂O ]
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of an oxidizing agent.
Applications De Recherche Scientifique
Mercurous oxide has several scientific research applications:
Analytical Chemistry: It is used as a reagent in various analytical procedures to detect the presence of certain ions.
Electrochemistry: Mercurous oxide is used in the construction of reference electrodes in electrochemical cells.
Pharmaceuticals: Historically, it has been used in ointments and antiseptics due to its antimicrobial properties.
Material Science: Research into the properties of mercurous oxide contributes to the development of new materials and technologies.
Mécanisme D'action
The mechanism of action of mercurous oxide involves its ability to release mercury ions, which can interact with various biological molecules. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context in which mercurous oxide is used.
Comparaison Avec Des Composés Similaires
Mercurous oxide can be compared with other mercury compounds such as:
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a bright red or yellow solid and is more stable. It is used in different applications, including as a catalyst and in the production of mercury batteries.
Mercurous Chloride (Hg₂Cl₂):
Mercuric Chloride (HgCl₂): A highly toxic compound used in disinfectants and preservatives.
Mercurous oxide is unique due to its specific oxidation state and the resulting chemical properties, making it suitable for particular applications that other mercury compounds may not fulfill.
Propriétés
Numéro CAS |
12059-23-3 |
|---|---|
Formule moléculaire |
Ni3Sn |
Poids moléculaire |
294.79 g/mol |
InChI |
InChI=1S/3Ni.Sn |
Clé InChI |
VOAJFVXCQSFDLE-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


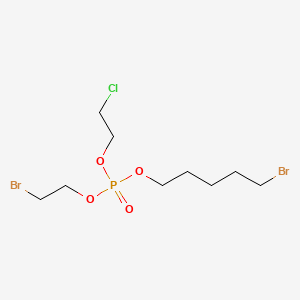
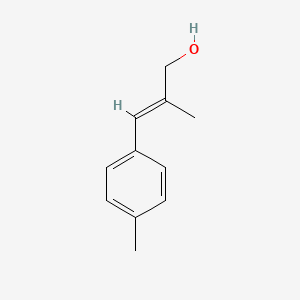

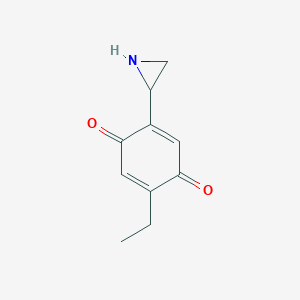

![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

